N-Benzyl L-isoleucinamide
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Overview
Description
N-Benzyl L-isoleucinamide is a chemical compound with the molecular formula C13H20N2O It is a derivative of isoleucine, an essential amino acid, and features a benzyl group attached to the nitrogen atom of the isoleucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl L-isoleucinamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl L-isoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-Benzyl L-isoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Benzyl L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may also modulate signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl L-valinamide
- N-Benzyl L-leucinamide
- N-Benzyl L-phenylalaninamide
Uniqueness
N-Benzyl L-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-N-benzyl-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUBIUWWWTVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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